(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid, commonly referred to as ASP7663, is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [, , , ]. This compound is primarily utilized in scientific research to investigate the role and function of TRPA1 in various biological processes, including pain signaling, inflammation, and gastrointestinal motility [, , , ].
ASP7663 was developed as part of research efforts focused on understanding and modulating TRPA1 activity. It falls under the category of small organic molecules designed to interact with ion channels, specifically targeting TRPA1 for its involvement in pain pathways and gastrointestinal function. The chemical structure and properties of ASP7663 position it as a promising agent in both basic research and clinical applications.
The synthesis of ASP7663 involves multiple steps, typically starting from readily available precursors. The process often includes:
The synthesis may involve techniques such as:
ASP7663's molecular structure features a complex arrangement that allows it to effectively bind to the TRPA1 channel. Key structural elements include:
The molecular formula, molecular weight, and specific structural data have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Exact values would typically be provided in detailed chemical databases or publications related to ASP7663.
ASP7663 undergoes several chemical reactions relevant to its functionality:
Research into ASP7663 includes kinetic studies to determine its binding affinity (Kd) and efficacy (EC50) at activating TRPA1 channels. These parameters are essential for evaluating its potential as a therapeutic agent.
ASP7663 activates TRPA1 channels by binding to specific sites on the receptor, leading to conformational changes that open the channel. This activation results in increased intracellular calcium levels, which are pivotal in mediating nociceptive signals.
Studies have shown that ASP7663 can induce concentration-dependent effects on gastrointestinal motility, evidenced by changes in colonic motility patterns in experimental models . Its effects are reversible upon washout, indicating a competitive mechanism at the receptor level.
Relevant data on these properties can be found in chemical literature or proprietary databases used by pharmaceutical researchers.
ASP7663 has potential applications in various scientific fields:
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons and non-neuronal cells (e.g., renal tubules, immune cells). It functions as a polymodal sensor for noxious stimuli, including environmental irritants (e.g., mustard oil, acrolein), endogenous inflammatory mediators, and oxidative stress byproducts like 4-hydroxynonenal (4-HNE) and hydrogen peroxide (H₂O₂) [1] [3]. TRPA1 activation triggers calcium influx (Ca²⁺), leading to neuropeptide release (e.g., substance P, CGRP), which amplifies neurogenic inflammation and pain signaling [3] [9]. This pathway is critically implicated in visceral pathologies:
Table 1: TRPA1 in Pathophysiological Processes
Pathology | TRPA1 Role | Key Mechanisms | Therapeutic Impact |
---|---|---|---|
Renal IR Injury | Oxidative stress sensor | ↑ KIM-1/BUN/Cre; activates TLR-4/NF-κB/caspase-3 | HC-030031 reduces inflammation/apoptosis [2] |
Colonic Nociception | Mediates mechanotransduction and hypersensitivity | Substance P release; neurogenic inflammation | GPR35 agonists inhibit TRPA1-SP axis [9] |
Exercise Heat Stress | Cutaneous vasodilation modulator | NOS-independent vasodilation | Antagonists attenuate vasodilation if NOS inhibited [7] |
TRPA1 agonists paradoxically offer therapeutic benefits by desensitizing chronic pain pathways or stimulating protective responses:
Table 2: ASP7663 vs. Other TRPA1 Agonists
Agonist | EC₅₀ (Human TRPA1) | Selectivity Profile | Therapeutic Application |
---|---|---|---|
ASP7663 | 0.51 μM [5] | No activity at TRPV1 or 60+ other targets [10] | Visceral analgesia; GI motility enhancement |
JT-010 | 0.65 nM [8] | High potency but less characterized | Research tool |
Cinnamaldehyde | ~0.8 μM [1] | Activates TRPV1/TRPV3 | Limited by off-target effects |
ASP7663 ((2E)-2-[7-Fluoro-1,2-dihydro-1-(2-methylpropyl)-2-oxo-3H-indol-3-ylidene]acetic acid) is a synthetic, non-electrophilic agonist optimized for TRPA1 specificity [10]. Its design leverages structural insights from cryo-electron microscopy (cryo-EM) of TRPA1:
Table 3: Structural and Functional Profile of ASP7663
Property | ASP7663 | Implication |
---|---|---|
Chemical Structure | (2E)-2-[7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid | Non-electrophilic; reversible binding [10] |
TRPA1 Activation | EC₅₀: 0.51 μM (human), 0.50 μM (mouse) [5] | Uniform potency across species |
Selectivity | No activity at TRPV1; >60 receptors screened [10] | Minimized off-target effects |
Biological Effect | Stimulates 5-HT release in QGP-1 cells [10] | Enhances GI motility; visceral analgesia |
Concluding Note: ASP7663 exemplifies the therapeutic potential of TRPA1 agonism in visceral disorders. Its species-independent potency, selectivity, and non-electrophilic mechanism offer advantages over endogenous agonists, positioning it as a promising candidate for neurogenic inflammation and motility disorders.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1